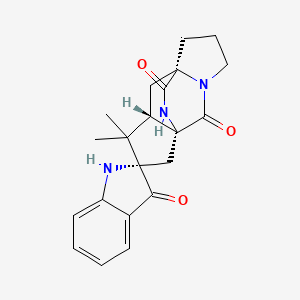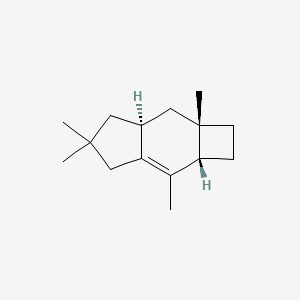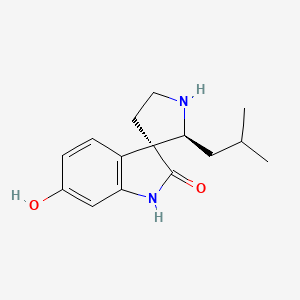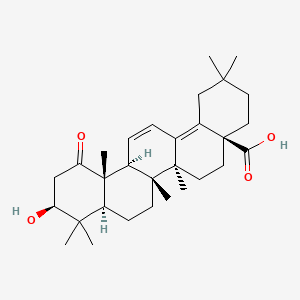
Myrica acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myrica acid is a natural product found in Morella cerifera with data available.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Myricetin, a compound isolated from Myrica rubra leaves, exhibits significant anti-inflammatory effects in various in vivo models. It's effective against acute and chronic inflammations, such as xylene-induced ear edema and carrageenan-induced paw edema. Myricetin reduces serum levels of malondialdehyde (MDA), increases superoxide dismutase (SOD) levels, and decreases leukocyte count, suggesting antioxidant activity as part of its mechanism (Wang et al., 2010).
Analgesic Activity
Myricetin from Myrica rubra leaves also shows analgesic properties. It significantly inhibits pain in chemical nociceptive models and reduces the content of prostaglandin E2 (PGE2) and platelet aggregation. This indicates its potential as a COX-1 inhibitor with anti-platelet activity (Tong et al., 2009).
Nutritional and Pharmacological Potential
Myrica esculenta is recognized for its phytochemicals like diarylheptanoids, flavonoids, terpenes, and tannins. Its fruit is a source of carbohydrates, proteins, fats, and essential minerals, highlighting its nutraceutical potential (Ahmad et al., 2022).
Antioxidant Properties
Myrica faya fruits, known for their high phenolic content, exhibit significant antioxidant activity. They are a rich source of cyanidin-3-glucoside, flavonoids, and vitamin C, with higher antioxidant activity than the well-known Myrica rubra berries (Spínola et al., 2014).
Micropropagation and Horticultural Applications
The micropropagation of Myrica rubra has been successfully achieved using shoot tip and nodal explants, indicating its potential in horticulture and ornamental tree production (Asghari et al., 2013).
Allelochemical Properties
Myrigalone A from Myrica gale fruit leachate inhibits seed germination by interfering with gibberellin metabolism and apoplastic superoxide production. This suggests its use as a natural herbicide or in agricultural applications to manage weed growth (Oracz et al., 2012).
Therapeutic Potential in Diabetic Nephropathy
Myricitrin from Myrica esculenta bark shows promise in treating diabetic nephropathy. It improves glycemic status, reduces oxidative stress, and suppresses inflammation in diabetic models, suggesting a potential therapeutic role (Dua et al., 2021).
Propriétés
Numéro CAS |
310897-68-8 |
|---|---|
Nom du produit |
Myrica acid |
Formule moléculaire |
C30H44O4 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(4aS,6aS,6aS,6bR,8aS,10S,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11-decahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30-/m0/s1 |
Clé InChI |
MRZDEOWEUAMNTO-ZKORMJMLSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C(=O)C[C@@H](C3(C)C)O)C |
SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |
Autres numéros CAS |
310897-68-8 |
Synonymes |
3beta-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid myrica acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



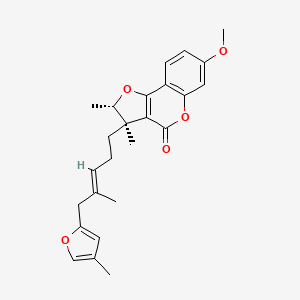
![(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid](/img/structure/B1250734.png)
![[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1250735.png)
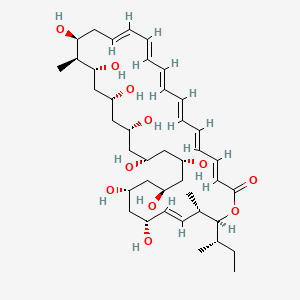
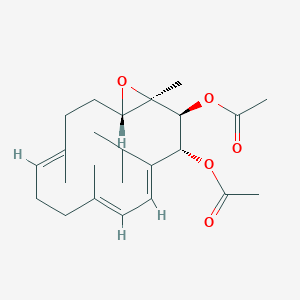
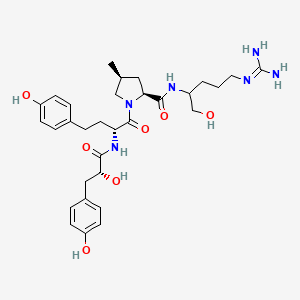
![2-(Hydroxymethyl)-3-[(1Z,3E)-1,3-pentadienyl]phenol](/img/structure/B1250742.png)
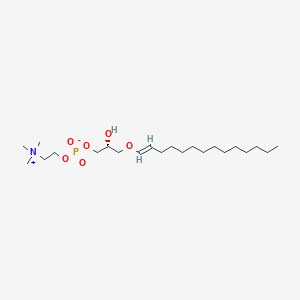
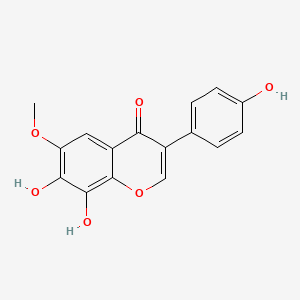
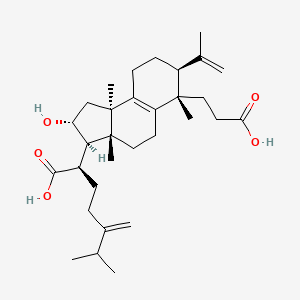
![3-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1250748.png)
